N-(3-Chlorophenyl)-3-oxobutanamide

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Sourcing the correct regioisomer of chloroacetoacetanilide is critical-ortho or para substitution alters reaction kinetics and pigment shade. 3′-Chloroacetoacetanilide (CAS 2415-87-4) is the definitive meta-chloro β-ketoamide, supplied at ≥96% purity for reproducible cyclocondensation and azo coupling outcomes. • Biginelli & Knorr Synthesis: Reliable active methylene reactivity; λmax 247 nm confirms identity. • Pigment Intermediate: Delivers a characteristic greenish-yellow hue distinct from other isomers. • SAR Studies: Isolate the inductive (-I) effect of meta-Cl with minimal resonance interference. • Quality Assurance: Consistent ≥96% HPLC purity (mode across major suppliers) minimizes by-products. Ships ambient; store at RT.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 2415-87-4
Cat. No. B1294358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-3-oxobutanamide
CAS2415-87-4
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
InChIKeyMTPKMGABYQNMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorophenyl)-3-oxobutanamide Overview


N-(3-Chlorophenyl)-3-oxobutanamide (CAS 2415-87-4), also known as 3′-chloroacetoacetanilide, is a chlorinated aryl β-ketoamide [1]. With a molecular weight of 211.64 g/mol and the formula C₁₀H₁₀ClNO₂ [2], it is a solid at room temperature that appears as a white to orange to green powder or crystal, melting between 101.0 and 105.0 °C [3]. It belongs to the acetoacetanilide family, which are valuable synthetic intermediates capable of participating in various cyclocondensation reactions (e.g., Biginelli, Knorr) to form pharmacologically relevant heterocycles, or acting as coupling components in azo pigment synthesis . This compound is a defined chemical building block supplied for research and development purposes, not an active pharmaceutical ingredient .

Why N-(3-Chlorophenyl)-3-oxobutanamide Is Irreplaceable


The value proposition of N-(3-Chlorophenyl)-3-oxobutanamide lies in the specific regiochemistry and electronic influence of its meta-chloro substituent, which are critical for downstream synthetic outcomes. Substituting this compound with a different isomer (e.g., 2′- or 4′-chloroacetoacetanilide) or the unsubstituted parent (acetoacetanilide) can significantly alter a reaction's selectivity, yield, or the properties of the final product [1]. The chlorine atom in the meta position exerts a distinct inductive electron-withdrawing effect (-I) with minimal resonance (+M) contribution compared to ortho or para substitution [2]. This affects the nucleophilicity of the active methylene group and the electrophilicity of the amide carbonyl, directly impacting reaction kinetics in cyclocondensations and influencing the final heterocycle's properties . Furthermore, as a pigment precursor, the 3-chloro substitution pattern imparts a characteristic greenish-yellow shade, which is distinct from the colors produced by other isomers or unsubstituted analogs, making it a non-fungible intermediate in color chemistry [3].

Quantitative Evidence: N-(3-Chlorophenyl)-3-oxobutanamide


Meta-Chloro Substitution: Electronic and Reactivity Profile

The electron-withdrawing meta-chloro substituent in N-(3-chlorophenyl)-3-oxobutanamide provides a unique balance of inductive and resonance effects, differentiating its reactivity from ortho- and para-substituted analogs. This difference is quantifiable through its impact on the compound's acid-base properties and its established utility in synthesizing bioactive pyrimidinethiones . Its predicted pKa (10.99±0.46) reflects the substituent's influence on the amide NH's acidity. Furthermore, this specific building block has been explicitly utilized in the synthesis and biological evaluation of pyrimidinethione derivatives, a class of heterocycles with documented therapeutic potential .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

3-Chloro Regioisomer: UV Signature and Pigment Shade

In the context of azo pigment synthesis, the substitution pattern on the acetoacetanilide coupling component is a primary determinant of the resulting pigment's coloristic properties. While head-to-head quantitative data for the final pigments are not available in this context, class-level evidence shows that the 3-chloro derivative is a distinct entity from its isomers, and its use leads to a characteristic greenish shade [1]. This is due to its unique spectral properties, which include a defined UV absorption maximum (λmax) of 247 nm in ethanol [2]. This spectral signature is a direct, quantitative measure of its electronic structure and serves as a quality control parameter that differentiates it from other chlorinated analogs.

Pigment Chemistry Colorants Materials Science

Melting Point for Identity and Purity Confirmation

The compound's melting point range of 101.0–105.0 °C [1] serves as a critical, quantitative benchmark for procurement and quality assurance. This value is distinct from its positional isomers, such as 2'-chloroacetoacetanilide (CAS 93-70-9) and 4'-chloroacetoacetanilide (CAS 101-92-8), which will have different melting ranges due to altered crystal packing forces [2]. A melting point outside this specified range can indicate the presence of impurities or misidentification with an isomeric compound, directly impacting the success of subsequent synthetic steps.

Analytical Chemistry Quality Control Procurement

High Purity for Reproducible Synthetic Performance

Commercial availability at a verified high purity of >96.0% (HPLC and Total Nitrogen analysis) [1] provides a quantifiable assurance of quality that is essential for its use as a building block. Unlike some analogs or custom-synthesized materials where purity may be variable or unverified, this specification ensures that the compound will perform reliably in sensitive reactions such as multi-component cyclocondensations . This high purity minimizes the risk of side reactions and simplifies purification of the final product, directly contributing to higher yields and more efficient research workflows.

Synthetic Chemistry Analytical Chemistry Procurement

Lipophilicity for Medicinal Chemistry Design

The predicted partition coefficient (LogP) of 2.3306 [1] quantifies the compound's lipophilicity, a crucial parameter in medicinal chemistry for predicting membrane permeability and bioavailability. The introduction of a single chlorine atom significantly increases LogP compared to the unsubstituted acetoacetanilide (predicted LogP ~1.2). This value places it in a lipophilicity range often associated with favorable drug-like properties and offers a clear quantitative differentiation point for scientists performing library design or hit-to-lead optimization.

Medicinal Chemistry Computational Chemistry Drug Discovery

Diketene-Based Synthetic Route for Supply Reliability

The compound's synthesis from m-chloroaniline and diketene is a documented and scalable process . This established route, described in patent literature (e.g., US04736038), provides a reproducible method for its production [1]. This differentiates it from compounds that may only be available via complex, low-yielding, or non-scalable syntheses. The use of diketene, a common industrial reagent, suggests a reliable and cost-effective supply chain for the compound as a research chemical.

Process Chemistry Supply Chain Synthesis

Key Applications of N-(3-Chlorophenyl)-3-oxobutanamide


Pyrimidinethione Synthesis for Medicinal Chemistry

This is the primary research application for this compound. It serves as the β-ketoamide component in Biginelli-type multi-component reactions to construct pyrimidinethione cores, a privileged scaffold in medicinal chemistry. The meta-chloro substituent on the phenyl ring remains intact in the final product, allowing for the generation of diverse libraries of 3-chlorophenyl-substituted heterocycles for biological screening . The compound's reliable purity (≥96%) ensures consistent yields and reduces the formation of by-products during these sensitive cyclocondensations [1].

Azo Pigment Development for Specific Color Shades

In industrial color chemistry, N-(3-Chlorophenyl)-3-oxobutanamide is a specific coupling component for synthesizing azo pigments. Its unique 3-chloro substitution pattern directly influences the electronic absorption of the resulting dye, leading to a characteristic greenish-yellow shade . Researchers developing new pigments for inks, paints, and plastics will procure this specific isomer to achieve a target color profile. Its distinct UV absorption (λmax 247 nm) [1] and melting point [2] are critical analytical markers for quality control in this application.

SAR Studies of Acetoacetanilide Derivatives

This compound is essential for systematic SAR investigations aimed at understanding the effect of substituents on the phenyl ring of acetoacetanilides. It serves as the meta-chloro representative in a series that would include the ortho- and para-chloro isomers, as well as other electron-withdrawing or donating groups. Researchers require this specific regioisomer to isolate the positional effect of the chlorine atom on the compound's physicochemical properties (e.g., pKa, LogP) [REFS-1, 2] and its subsequent reactivity or biological activity in downstream assays.

Analytical Method Development and Quality Control

Due to its well-defined physical and spectral properties, this compound is suitable for use as a reference standard in analytical chemistry. Its specific melting point (101.0–105.0 °C) and unique UV absorption maximum (λmax 247 nm) [1] allow it to serve as a benchmark for developing HPLC methods to separate and quantify mixtures of chloroacetoacetanilide isomers. Quality control laboratories in chemical manufacturing may procure it to verify the identity and purity of isomeric products or to calibrate analytical instruments.

Technical Documentation Hub

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